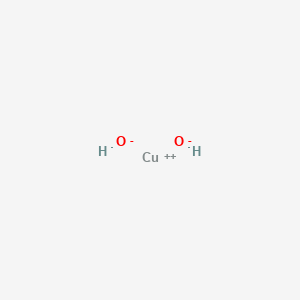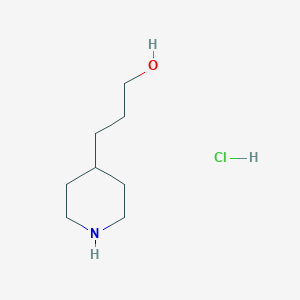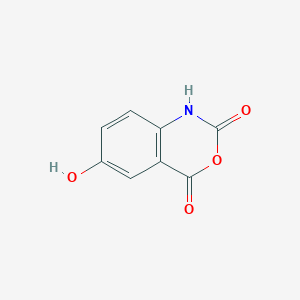
5-Hydroxy isatoic anhydride
Übersicht
Beschreibung
5-Hydroxy isatoic anhydride is a chemical compound with the molecular formula C8H5NO4 . It has a molecular weight of 179.13 . It is a derivative of isatoic anhydride, which is an organic compound derived from anthranilic acid .
Synthesis Analysis
The synthesis of isatoic anhydride, a related compound, involves the reaction of anthranilic acid with phosgene . A patent describes a synthesis process for isatoic anhydride that involves heating phthalic anhydride until it melts, mixing it with urea, and then cooling the mixture to 10-20°C .
Molecular Structure Analysis
The 5-Hydroxy isatoic anhydride molecule contains a total of 19 bonds. There are 14 non-H bonds, 8 multiple bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic ester, 1 aromatic (thio-) carbamate, 1 aromatic hydroxyl, and 1 anhydride .
Chemical Reactions Analysis
Isatoic anhydride, a related compound, undergoes several reactions. Hydrolysis gives carbon dioxide and anthranilic acid. Alcoholysis proceeds similarly, affording the ester . Amines also effect ring-opening. Active methylene compounds and carbanions replace oxygen giving hydroxy quinolinone derivatives .
Physical And Chemical Properties Analysis
5-Hydroxy isatoic anhydride has a molecular weight of 179.13 . More detailed physical and chemical properties were not found in the search results.
Wissenschaftliche Forschungsanwendungen
Nucleic Acid Separation and Bioconjugation
5-Hydroxy isatoic anhydride derivatives have been innovatively utilized in the field of nucleic acid separation. Specifically, a derivative conjugated to biotin along with a disulfide linker has facilitated the selective 2'-hydroxyl acylation of RNAs. This reaction, followed by capture with streptavidin-coated magnetic beads and subsequent disulfide cleavage, has enabled the efficient elution and separation of RNAs from DNA-RNA mixtures (Ursuegui et al., 2014).
Synthesis of Quinazoline and Quinazolinone Derivatives
Isatoic anhydride is a pivotal reactant in the synthesis of various types of quinazoline and quinazolinone derivatives. These compounds, often synthesized through reactions with nitrogen nucleophiles and subsequent cyclocondensation with electrophiles, are noted for their medicinal and pharmacological applications (Abbas et al., 2016).
Catalytic Synthesis
A highly selective palladium-catalyzed cyclization reaction has been developed for synthesizing isatoic anhydrides. This method, utilizing o-iodoanilines, CO2, and CO, proceeds under mild conditions and is redox-neutral, marking a significant advancement in the synthesis of these valuable synthetic intermediates and RNA structure probing reagents (Wen-Zhen Zhang et al., 2017).
Solution-Phase Parallel Synthesis
Isatoic anhydride has been utilized in solution-phase parallel synthesis, specifically as a scavenger for amines in the production of urea, thiourea, and β-hydroxyamine analogs. The fluorous derivatives formed in these reactions are easily separated from the reaction mixture, illustrating the compound's utility in streamlining synthetic processes (Wei Zhang et al., 2003).
Green Synthesis
A green synthesis approach involving isatoic anhydrides utilizes the urea-hydrogen peroxide complex and ultrasonic irradiation at room temperature. This method, which dramatically reduces reaction time, underscores the compound's role in promoting eco-friendly and efficient synthetic procedures (Deligeorgiev et al., 2007).
Safety And Hazards
Eigenschaften
IUPAC Name |
6-hydroxy-1H-3,1-benzoxazine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NO4/c10-4-1-2-6-5(3-4)7(11)13-8(12)9-6/h1-3,10H,(H,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDXUDOZEQAXBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C(=O)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00374738 | |
| Record name | 5-Hydroxy isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxy isatoic anhydride | |
CAS RN |
195986-91-5 | |
| Record name | 5-Hydroxy isatoic anhydride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00374738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,2-Bis[(2S,5S)-2,5-diisopropylphospholano]ethane](/img/structure/B174142.png)
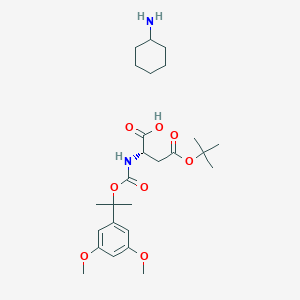
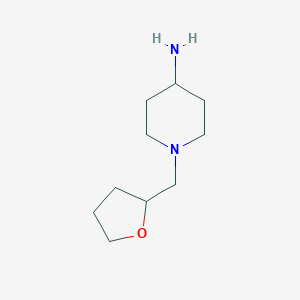
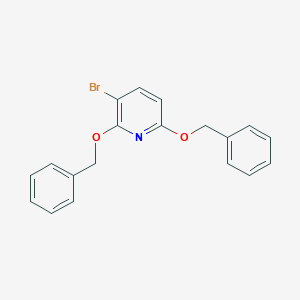

![7-((R)-7-amino-5-azaspiro[2.4]heptan-5-yl)-8-chloro-6-fluoro-1-((1R,2S)-2-fluorocyclopropyl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B174157.png)
![Silane, trimethyl[[4-(phenylethynyl)phenyl]ethynyl]-](/img/structure/B174160.png)
![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
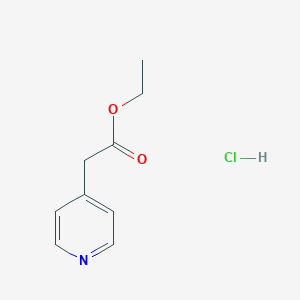
![1-Azabicyclo[2.2.2]octan-4-amine dihydrochloride](/img/structure/B174174.png)


